molecular formula C24H26N4O3S B6569570 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide CAS No. 921493-29-0

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide

Cat. No. B6569570
CAS RN: 921493-29-0
M. Wt: 450.6 g/mol
InChI Key: VLWUCEHCJVSLIU-UHFFFAOYSA-N
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Description

“2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiazolyl group (a five-membered ring containing nitrogen and sulfur), attached to a cyclohexylcarbamoyl group (a carbamoyl group attached to a cyclohexane ring) and a phenoxyphenyl group (a phenyl group attached to another phenyl group via an oxygen atom) .


Chemical Reactions Analysis

Without specific literature or resources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .

Scientific Research Applications

Antimicrobial Activity

F2096-1217 has demonstrated promising antimicrobial properties. Researchers have investigated its effectiveness against bacterial and fungal pathogens. In vitro studies reveal inhibition of microbial growth, suggesting potential applications in developing novel antibiotics or antifungal agents .

Anticancer Potential

The compound’s structure and pharmacological properties have attracted attention in cancer research. Preclinical studies indicate that F2096-1217 inhibits cancer cell proliferation and induces apoptosis. Researchers are exploring its use as a targeted therapy for specific cancer types .

Anti-Inflammatory Effects

F2096-1217 may modulate inflammatory pathways. By suppressing pro-inflammatory cytokines or enzymes, it could be valuable in managing chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel diseases .

Neuroprotective Applications

Emerging evidence suggests that F2096-1217 might protect neurons from oxidative stress and neurodegenerative processes. Researchers are investigating its potential in treating neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .

Boron Reagent in Suzuki–Miyaura Coupling

F2096-1217 contains a boron moiety, making it suitable for Suzuki–Miyaura cross-coupling reactions. These reactions are essential in organic synthesis for constructing carbon–carbon bonds. Researchers have utilized F2096-1217 as a boron reagent in these coupling reactions .

Chemical Biology and Medicinal Chemistry

F2096-1217 serves as a valuable tool compound for chemical biology studies. Its unique structure allows researchers to explore protein–ligand interactions, receptor binding, and drug design. Medicinal chemists are investigating modifications to enhance its pharmacokinetic properties .

properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c29-22(25-18-11-13-21(14-12-18)31-20-9-5-2-6-10-20)15-19-16-32-24(27-19)28-23(30)26-17-7-3-1-4-8-17/h2,5-6,9-14,16-17H,1,3-4,7-8,15H2,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUCEHCJVSLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

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